N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
: N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a unique chemical compound with complex structural features that lend it potential importance in various scientific and industrial applications. Its presence of fluorine, oxobenzo, triazine, pyrazole, and carboxamide groups suggests interesting chemical properties and reactivity.
Properties
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN6O3/c1-21-8-11(14(19-21)25-2)13(23)17-5-6-22-15(24)10-7-9(16)3-4-12(10)18-20-22/h3-4,7-8H,5-6H2,1-2H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIQTSKDWWZDIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Production Methods
: Industrial-scale production would likely employ similar routes with optimization for higher yields and cost-efficiency. This might involve flow chemistry techniques or the use of automated synthesis platforms.
Chemical Reactions Analysis
Common Reagents and Conditions
: Common reagents include halogenating agents, oxidizing and reducing agents, and other electrophiles or nucleophiles. Typical conditions involve controlled temperatures and pressures to favor desired reaction pathways.
Major Products
: Major products from these reactions include substituted variants of the original compound, with modifications often occurring at the fluoro, oxobenzo, or pyrazole groups.
Scientific Research Applications
Mechanism of Action
: The mechanism by which this compound exerts its effects varies by application:
In biological systems, it may inhibit specific enzymes by binding to active sites or interfering with protein-protein interactions.
In material science, its unique structural features could influence the electronic properties of polymers or other materials it is incorporated into.
Comparison with Similar Compounds
Biological Activity
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 362.31 g/mol.
Structural Characteristics:
- Fluorine Substitution: The presence of a fluorine atom enhances lipophilicity and may influence receptor binding.
- Pyrazole and Triazine Moieties: These heterocycles are known for diverse biological activities, including anti-inflammatory and anticancer effects.
1. Inhibitory Effects on Enzymes
Research indicates that derivatives of the 4-oxobenzo[d][1,2,3]triazin structure exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, a related compound demonstrated significant AChE inhibition with a mixed-type inhibition mode, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Table 1: Enzyme Inhibition Data
| Compound | AChE Inhibition (%) | BuChE Inhibition (%) | IC50 (µM) |
|---|---|---|---|
| 6j | 85 | 30 | 25 |
| 6i | 70 | 55 | 20 |
2. Neuroprotective Activity
The compound has shown neuroprotective effects in vitro against oxidative stress induced by hydrogen peroxide in PC12 cells. This suggests its potential as a therapeutic agent for neuroprotection .
3. Anticancer Properties
Preliminary studies indicate that related compounds exhibit cytotoxic effects on various cancer cell lines. For example, benzotriazine derivatives have been evaluated for their ability to inhibit tumor cell proliferation and modulate inflammatory cytokines such as IL-6 and TNF-α .
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several derivatives on human cancer cell lines:
- Cell Lines Tested: HeLa (cervical cancer), MCF7 (breast cancer)
- Results: Significant cytotoxicity was observed at concentrations above 10 µM, with varying efficacy based on the specific structural modifications of the compounds.
The mechanisms underlying the biological activities of this compound likely involve:
- Receptor Binding: Interaction with AChE and other receptors may modulate neurotransmitter levels.
- Oxidative Stress Reduction: The compound's ability to scavenge free radicals contributes to its neuroprotective effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
